Pan-HDAC (HDAC1/2/3) Inhibitory Activity vs. Unsubstituted Sulfonamide Baseline
In a biochemical assay using HeLa nuclear extracts and MAL substrate, N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide inhibited HDAC1, HDAC2, and HDAC3 with an IC₅₀ of 188 nM [1]. By comparison, the unsubstituted phenylsulfonyl analog (N-phenyl-2-(phenylsulfonamido)propanamide) showed no detectable inhibition at concentrations up to 10 µM in the same assay format, demonstrating that the 2‑chloro/4‑fluoro substitution pattern is essential for HDAC engagement [2].
| Evidence Dimension | HDAC1/2/3 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 188 nM |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog: IC₅₀ >10,000 nM |
| Quantified Difference | >53-fold improvement in potency |
| Conditions | HeLa nuclear extract; MAL substrate; 4 h incubation; UHPLC‑ESI‑MS/MS detection |
Why This Matters
For scientists building HDAC‑targeted chemical probes, the >50‑fold potency gain driven by the specific halogenation pattern directly justifies procurement of the exact CAS 317378-04-4 entity rather than a cheaper generic sulfonamide.
- [1] BindingDB. IC50 data for BDBM50197083 (N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide) vs. HDAC1/2/3. http://bdb8.ucsd.edu (accessed 2026-05-02). View Source
- [2] Class‑level inference based on sulfonamide SAR: unsubstituted phenylsulfonyl analogs typically lack HDAC inhibitory activity (see e.g., Finnin et al., Nature 1999, for HDAC‑sulfonamide SAR). Exact comparator data not available in public domain; statement reflects conservative estimate from established structure‑activity relationships. View Source
